4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine
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Overview
Description
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C9H13N3S. It features a pyrimidine ring substituted with a methyl group at the 4-position and a pyrrolidin-3-ylsulfanyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine precursor is reacted with a pyrrolidin-3-ylsulfanyl group donor in the presence of a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidin-3-ylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyrimidine derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines and 2-hydroxypyrimidines are structurally related and have similar applications
Uniqueness
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine is unique due to the presence of both a pyrimidine ring and a pyrrolidin-3-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H13N3S |
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Molecular Weight |
195.29 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylsulfanylpyrimidine |
InChI |
InChI=1S/C9H13N3S/c1-7-2-5-11-9(12-7)13-8-3-4-10-6-8/h2,5,8,10H,3-4,6H2,1H3 |
InChI Key |
GDESTIYDXXULHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC2CCNC2 |
Origin of Product |
United States |
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